

Measuring Parathyroid Hormone Response to AXT-914 Treatment: Application Notes and Protocols

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Compound of Interest		
Compound Name:	AXT-914	
Cat. No.:	B10819877	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

AXT-914 is an orally active, small molecule calcilytic agent that functions as a negative allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1] The CaSR is a G-protein coupled receptor predominantly expressed in the parathyroid gland and kidneys, where it plays a pivotal role in regulating calcium homeostasis.[2][3] By binding to the CaSR, extracellular calcium inhibits the secretion of parathyroid hormone (PTH). **AXT-914** antagonizes this action, leading to a rapid and transient increase in endogenous PTH secretion.[1] This mechanism of action makes **AXT-914** a potential therapeutic agent for conditions such as hypoparathyroidism.[3][4]

These application notes provide detailed protocols for measuring the PTH response to **AXT-914** treatment in both preclinical and clinical research settings. The accurate quantification of PTH is critical for evaluating the pharmacodynamic effects of **AXT-914** and for establishing its dose-response relationship.

Data Presentation: Summary of AXT-914 Studies

The following tables summarize the experimental designs and key findings from preclinical and clinical studies investigating the effect of **AXT-914** on PTH levels.



Table 1: Preclinical Studies of AXT-914

Species	Model	AXT-914 Dose(s)	Route of Administrat ion	Key PTH Findings	Reference
Rat	Hemi- parathyroidec tomy	5 and 10 mg/kg	Oral	Increased serum PTH levels.	[4]
Rat	Total parathyroidec tomy with autotransplan tation	10 mg/kg	Oral	Increased serum PTH levels.	[4]
Mouse	Autosomal dominant hypocalcemia type 1 (ADH1)	10 mg/kg	Oral gavage	Significant increase in plasma PTH at 30 minutes post-dose.	[5]

Table 2: Clinical Studies of AXT-914



Population	AXT-914 Dose(s)	Study Design	Key PTH Findings	Reference
Healthy Volunteers	Single ascending doses (4 to 120 mg)	GCP-compliant, single and multiple dose PK/PD and tolerability study	Reproducibly induced desired PTH-release profiles.	[1][6]
Healthy Volunteers	Multiple doses (60 or 120 mg daily for 12 days)	GCP-compliant, single and multiple dose PK/PD and tolerability study	Reproducibly induced desired PTH-release profiles.	[1][6]
Healthy Postmenopausal Women	45 and 60 mg	Randomized, double-blind, active- and placebo- controlled, 4- week repeat- dose study	Transient and reproducible PTH-release after repeat oral administration.	[1][6]

Experimental Protocols

Pre-analytical Sample Handling: A Critical Step for Accurate PTH Measurement

PTH is a labile peptide, and proper sample collection and handling are paramount to ensure accurate and reproducible results.

Protocol for Blood Sample Collection and Processing:

- Sample Type: EDTA plasma is the preferred specimen for intact PTH measurement due to its superior stability compared to serum.
- Collection Tubes: Use lavender-top (EDTA) tubes for blood collection.



- Timing of Collection: Blood samples should be drawn at baseline (pre-dose) and at various time points post-**AXT-914** administration to characterize the PTH response profile. Based on existing data, key time points include 30 minutes, 1, 2, 4, 6, 8, and 24 hours post-dose.
- Immediate Handling: After collection, gently invert the EDTA tube 8-10 times to ensure proper mixing with the anticoagulant. Place the tube on ice immediately.
- Centrifugation: Within one hour of collection, centrifuge the blood sample at 1,000-2,000 x g for 10-15 minutes in a refrigerated centrifuge (4°C).
- Plasma Separation: Carefully aspirate the plasma supernatant without disturbing the buffy coat and transfer it to a clean, polypropylene tube.
- Storage:
 - Short-term: If the assay is to be performed within 24 hours, store the plasma at 2-8°C.
 - Long-term: For storage longer than 24 hours, freeze the plasma at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Quantification of Intact PTH using Enzyme-Linked Immunosorbent Assay (ELISA)

The following is a generalized protocol for a sandwich ELISA, which is a common method for quantifying intact PTH. It is essential to follow the specific instructions provided with the commercial ELISA kit being used.

Materials:

- Commercially available Intact PTH ELISA kit (for the appropriate species: human, rat, mouse, etc.)
- Microplate reader capable of measuring absorbance at 450 nm
- Calibrated pipettes and tips
- Deionized or distilled water



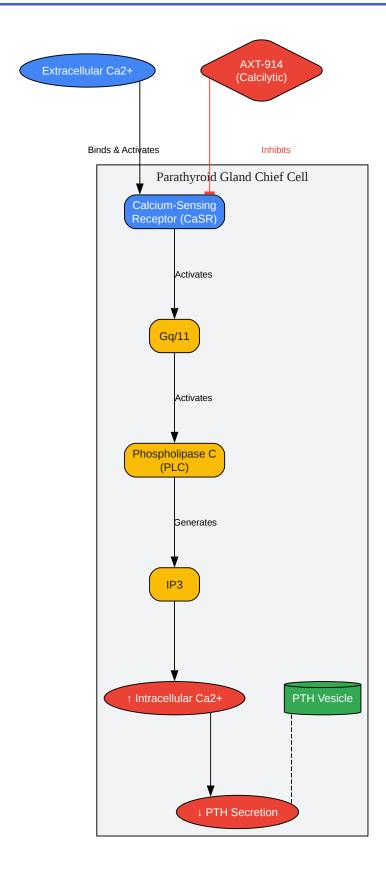
- Plate washer (automated or manual)
- Absorbent paper

Protocol:

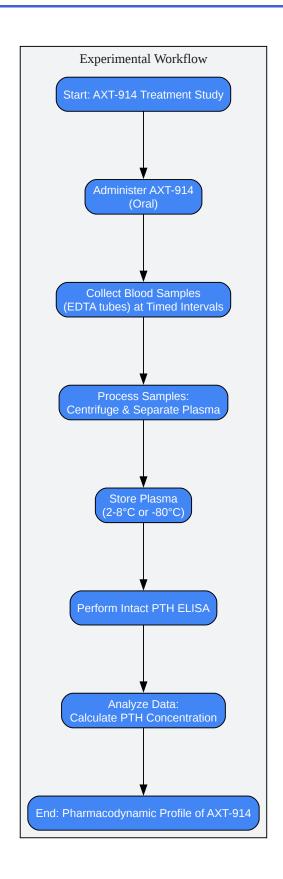
- Reagent Preparation: Prepare all reagents, standards, and controls as instructed in the ELISA kit manual. Allow all reagents to reach room temperature before use.
- Standard Curve Preparation: Prepare a serial dilution of the PTH standard to generate a standard curve. The concentration range of the standards will vary depending on the kit.
- Sample Preparation: Thaw frozen plasma samples on ice and centrifuge briefly to remove any precipitates. If necessary, dilute samples with the provided assay buffer to bring the PTH concentration within the range of the standard curve.
- Assay Procedure: a. Add standards, controls, and samples to the appropriate wells of the microplate. b. Add the detection antibody (often a biotinylated antibody) to each well. c. Incubate the plate as per the kit's instructions (typically 1-2 hours at room temperature or 37°C). d. Wash the plate multiple times with the provided wash buffer to remove unbound reagents. e. Add the enzyme conjugate (e.g., streptavidin-HRP) to each well and incubate. f. Wash the plate again to remove unbound enzyme conjugate. g. Add the substrate solution (e.g., TMB) to each well and incubate in the dark. A color change will develop. h. Stop the reaction by adding the stop solution. The color will typically change from blue to yellow.
- Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
- Data Analysis: a. Generate a standard curve by plotting the absorbance of each standard against its known concentration. b. Use the standard curve to determine the concentration of PTH in the samples. c. Correct for any dilution factors used during sample preparation. d. Express PTH concentrations in pg/mL or pmol/L, as per the kit's specifications.

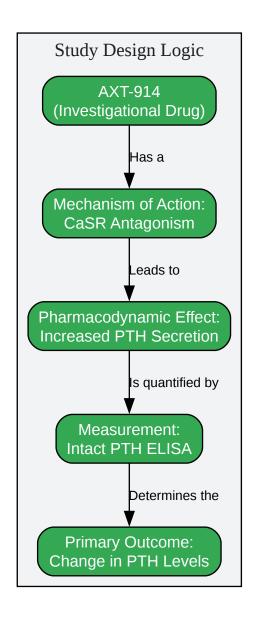
Visualizations AXT-914 Signaling Pathway











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